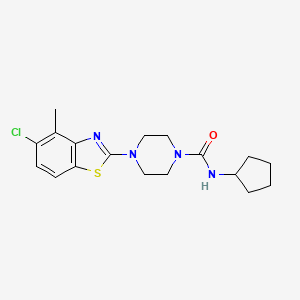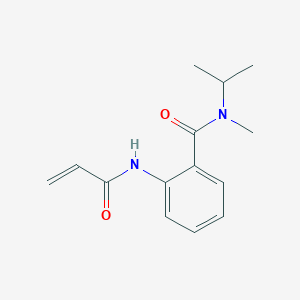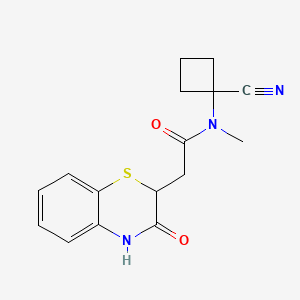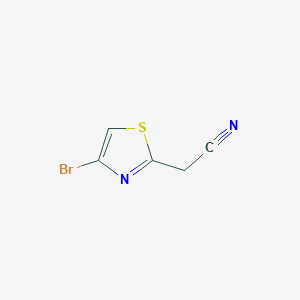
2-(4-Bromo-1,3-thiazol-2-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromo-1,3-thiazol-2-yl)acetonitrile is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing a sulfur and nitrogen atom within a five-membered ring. This compound is characterized by the presence of a bromine atom at the 4-position of the thiazole ring and a nitrile group attached to the 2-position.
Synthetic Routes and Reaction Conditions:
Halogenation Reaction: One common synthetic route involves the halogenation of 1,3-thiazole derivatives. The reaction typically involves treating 1,3-thiazole with bromine in the presence of a suitable catalyst, such as ferric bromide (FeBr3), to introduce the bromine atom at the 4-position.
Nitrile Formation: The nitrile group can be introduced by reacting the brominated thiazole with a suitable cyanide source, such as potassium cyanide (KCN), under controlled conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale halogenation and nitrile formation reactions. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the thiazole ring to its corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be performed to convert the nitrile group to an amine, resulting in the formation of 2-(4-Bromo-1,3-thiazol-2-yl)ethylamine.
Substitution: Substitution reactions at the bromine position can be carried out using various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium iodide (KI) are used, often in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Amines: Resulting from reduction of the nitrile group.
Substituted Thiazoles: Resulting from nucleophilic substitution at the bromine position.
Aplicaciones Científicas De Investigación
2-(4-Bromo-1,3-thiazol-2-yl)acetonitrile has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives, which are used in the development of pharmaceuticals and agrochemicals.
Biology: Thiazole derivatives exhibit diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, and antitumor properties.
Medicine: The compound and its derivatives are explored for their potential therapeutic uses, including the treatment of infections, inflammation, and cancer.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-(4-Bromo-1,3-thiazol-2-yl)acetonitrile exerts its effects depends on its specific biological target. For example, in antibacterial applications, the compound may inhibit bacterial enzymes or disrupt cell wall synthesis. The molecular targets and pathways involved can vary widely depending on the specific application and derivative.
Comparación Con Compuestos Similares
2-(4-Chloro-1,3-thiazol-2-yl)acetonitrile: Similar structure with a chlorine atom instead of bromine.
2-(4-Methyl-1,3-thiazol-2-yl)acetonitrile: Similar structure with a methyl group instead of bromine.
2-(4-Iodo-1,3-thiazol-2-yl)acetonitrile: Similar structure with an iodine atom instead of bromine.
Uniqueness: 2-(4-Bromo-1,3-thiazol-2-yl)acetonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to other similar compounds. The bromine atom can enhance the compound's ability to interact with biological targets and improve its efficacy in certain applications.
Propiedades
IUPAC Name |
2-(4-bromo-1,3-thiazol-2-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2S/c6-4-3-9-5(8-4)1-2-7/h3H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETBVMWLJJNSRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CC#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824063-21-9 |
Source


|
| Record name | 2-(4-bromo-1,3-thiazol-2-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
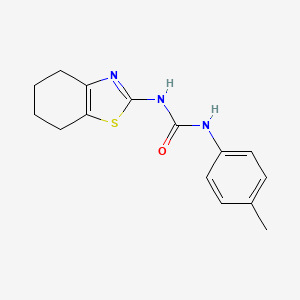
![3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B2997904.png)
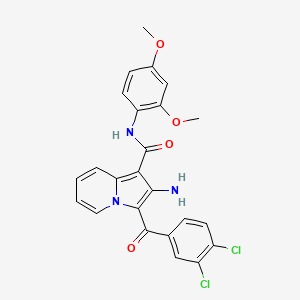
![N-(3-chloro-4-methoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)

![3-benzyl-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2997911.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,8-naphthyridine-3-carboxylic acid](/img/structure/B2997912.png)
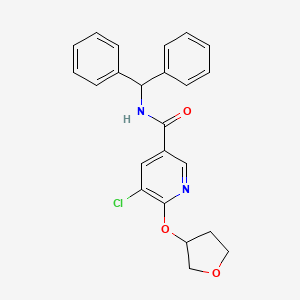
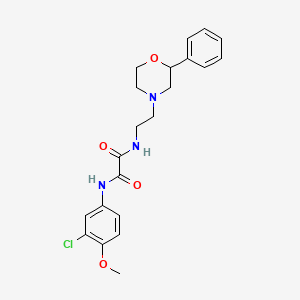
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2997919.png)
